

Application Notes and Protocols for DBCO-NHS Ester Antibody Labeling

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Compound of Interest

Compound Name: DBCO-NHS ester 3

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with DBCO-NHS ester (Dibenzocyclooctyne-N-hydroxysuccinimide ester). This method is a cornerstone of copper-free click chemistry, enabling the attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody. The resulting DBCO-labeled antibody can then be conjugated to azide-containing molecules through a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

This protocol is designed to be a practical guide for researchers in various fields, including immunology, oncology, and drug development, who are looking to create antibody conjugates for applications such as immunoassays, antibody-drug conjugates (ADCs), and targeted imaging agents.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key quantitative parameters to guide the optimization of your experiment.

Parameter	Recommended Value	Notes
Antibody Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.[1][2]
Reaction Buffer	Phosphate Buffered Saline (PBS), pH 7.2-7.4	Must be free of primary amines (e.g., Tris, glycine).[2][3][4]
Molar Excess of DBCO-NHS Ester	6 to 30-fold	The optimal ratio should be determined empirically for each antibody.
Reaction Temperature	Room temperature or 4°C	Room temperature reactions are typically faster.
Incubation Time	30-60 minutes at room temperature; 2 hours on ice	Longer incubation times may be needed at lower temperatures.
Quenching Agent	1 M Tris-HCl, pH 8.0	Added to a final concentration of 50-100 mM to stop the reaction.
DBCO Molar Extinction Coefficient	~12,000 M ⁻¹ cm ⁻¹ at ~309 nm	Used for calculating the Degree of Labeling (DOL).
IgG Molar Extinction Coefficient	~210,000 M ⁻¹ cm ⁻¹ at 280 nm	Used for calculating the antibody concentration.

Experimental Workflow

The overall process for DBCO-NHS ester antibody labeling involves antibody preparation, the labeling reaction, and purification of the final conjugate.



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Caption: Workflow for DBCO-NHS Ester Antibody Labeling.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for labeling an antibody with DBCO-NHS ester.

Part 1: Antibody Preparation

- **Buffer Exchange (if necessary):** The antibody solution must be in an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, a buffer exchange is required. This can be performed using a spin desalting column or dialysis.
- **Determine Antibody Concentration:** Measure the absorbance of the antibody solution at 280 nm to determine its concentration. For a typical IgG, the extinction coefficient is approximately $210,000 \text{ M}^{-1}\text{cm}^{-1}$.
- **Adjust Antibody Concentration:** Dilute the antibody with amine-free PBS to a final concentration of 1-10 mg/mL.

Part 2: DBCO-NHS Ester Labeling Reaction

- **Prepare DBCO-NHS Ester Stock Solution:** Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide

(DMF). The DBCO-NHS ester is sensitive to moisture and should be handled accordingly.

- **Calculate Molar Excess:** Determine the volume of the DBCO-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) for the reaction.
- **Initiate the Labeling Reaction:** Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.
- **Incubate:** Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
- **Quench the Reaction:** To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

Part 3: Purification of the Labeled Antibody

- **Remove Excess DBCO-NHS Ester:** Purify the DBCO-labeled antibody from the unreacted DBCO-NHS ester and quenching buffer using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).

Part 4: Characterization and Storage

- **Determine Degree of Labeling (DOL):** The DOL, which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

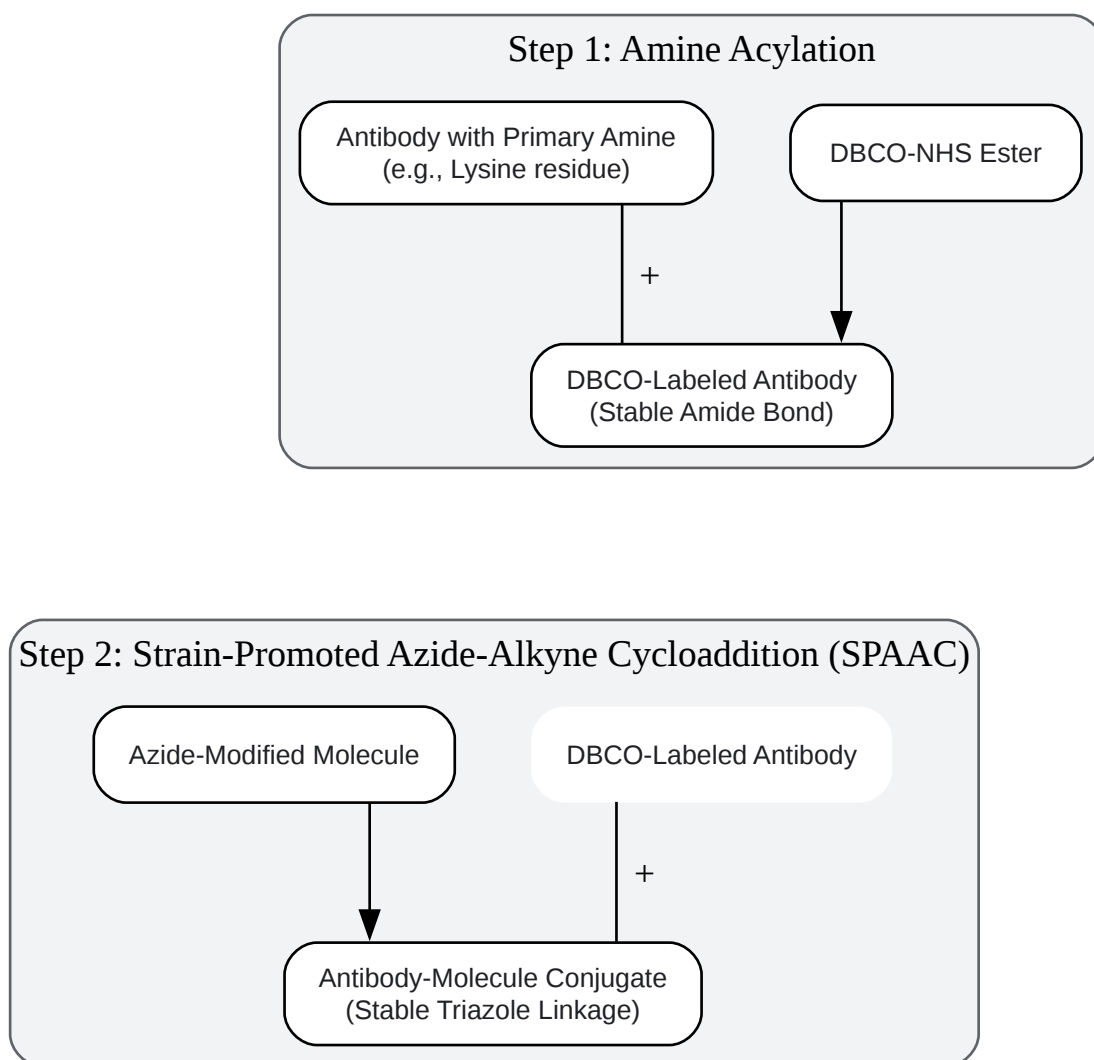
The following formulas can be used:

- Antibody Concentration (M) = $[A_{280} - (A_{309} \times CF)] / \epsilon_{Ab}$
 - A_{280} = Absorbance at 280 nm
 - A_{309} = Absorbance at 309 nm
 - CF = Correction Factor for DBCO absorbance at 280 nm (typically ~0.9-1.089)

- ϵ_{Ab} = Molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
- DBCO Concentration (M) = $A_{309} / \epsilon_{DBCO}$
 - ϵ_{DBCO} = Molar extinction coefficient of DBCO at ~309 nm (typically ~12,000 M⁻¹cm⁻¹)
- DOL = DBCO Concentration / Antibody Concentration
- Storage: The DBCO-labeled antibody can be used immediately for conjugation with an azide-modified molecule or stored at -20°C. It is important to note that the DBCO group can lose reactivity over time.

Signaling Pathways and Logical Relationships

The DBCO-NHS ester antibody labeling protocol is a two-step chemical process. The first step involves the acylation of primary amines on the antibody by the NHS ester. The second, subsequent step, which utilizes the now-attached DBCO group, is the strain-promoted azide-alkyne cycloaddition (SPAAC).



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Caption: Chemical reaction pathway for DBCO-NHS ester labeling and subsequent SPAAC.

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